molecular formula C24H24FN3O B2701026 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 478079-59-3

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B2701026
CAS No.: 478079-59-3
M. Wt: 389.474
InChI Key: GCYNIAQBVRLIOS-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a phenylpiperazine moiety, and a methylbenzamide group. It is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-fluoro-4-nitroaniline, which is obtained by nitration of 3-fluoroaniline.

    Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reaction: The resulting 3-fluoro-4-aminophenyl is then coupled with 4-phenylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]amine.

    Amidation: Finally, the intermediate is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any reducible functional groups present in the molecule.

    Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used in studies to understand its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.

    Biological Studies: It serves as a tool compound in biological assays to study its effects on cellular pathways and receptor signaling.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-chlorobenzamide
  • N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-ethylbenzamide
  • N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide

Uniqueness

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for certain receptors. The presence of the fluorine atom and the phenylpiperazine moiety contributes to its distinct pharmacological profile compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Biological Activity

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide, often referred to in research contexts by its chemical structure, has garnered significant attention in pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A fluoro-substituted phenyl ring
  • A phenylpiperazine moiety
  • A methylbenzamide group

This unique combination of functional groups contributes to its diverse biological activities, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors. It is hypothesized to act primarily as a serotonin receptor modulator , influencing both serotonin (5-HT) and dopamine pathways. The phenylpiperazine component is known for its affinity towards these receptors, which may underlie its potential efficacy in treating psychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, likely due to its action on serotonin pathways.
  • Anxiolytic Effects : The modulation of serotonin and dopamine receptors may also confer anxiolytic properties, making it a candidate for anxiety-related disorders.
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly linked to the compound's ability to mitigate oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideStructureAcetylcholinesterase inhibitor
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideStructureAnticonvulsant activity
N-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamideStructurePotential neuroprotective effects

The comparison highlights that while many compounds share the phenylpiperazine moiety, the specific substitutions and structural features of this compound may confer distinct therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : Research involving rodent models has demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
  • Cell Culture Experiments : In vitro assays have shown that the compound can inhibit neuronal apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Receptor Binding Studies : Radiolabeled ligand binding assays indicate high affinity for serotonin and dopamine receptors, supporting its proposed mechanism of action.

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c1-18-7-9-19(10-8-18)24(29)26-20-11-12-23(22(25)17-20)28-15-13-27(14-16-28)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYNIAQBVRLIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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